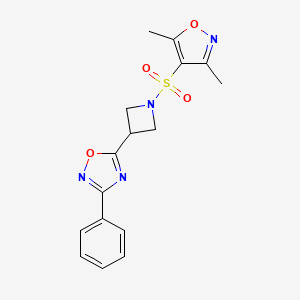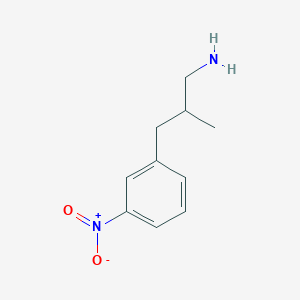![molecular formula C19H20N2O6S B2524575 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941918-26-9](/img/structure/B2524575.png)
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
N-substituted sulfonamides, including derivatives of 1,4-benzodioxin, have been studied for their antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These compounds have also shown promising results in inhibiting the lipoxygenase enzyme, suggesting their use as potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibitory Activities
Research has been conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds have exhibited substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, suggesting potential applications in treating related disorders (Abbasi et al., 2019).
Pharmacological Effects on Enzymes
Compounds with sulfonamide and benzamide pharmacophores, including derivatives of 1,4-benzodioxin, have been studied for their inhibitory potencies against enzymes like acetylcholinesterase and carbonic anhydrases. These findings indicate potential applications in drug design targeting these enzymes (Tuğrak et al., 2020).
Antioxidant and Antimicrobial Properties
The sulfonamide derivatives have been evaluated for their in vitro antimicrobial activities against selected bacterial and fungal strains. They also exhibited significant antioxidant activities, indicating their potential as antimicrobial and antioxidant agents (Badgujar et al., 2018).
Theoretical Investigation for COVID-19 Drug Design
Sulfonamide derivatives have been theoretically investigated for their potential as COVID-19 drugs. Computational calculations and molecular docking studies have been employed to explore their suitability in this regard, indicating a possible role in antiviral drug development (Fahim & Ismael, 2021).
Cytotoxicity and Tumor-Specificity Studies
Studies on polymethoxylated-pyrazoline benzene sulfonamides, related to the chemical structure , have been conducted to assess their cytotoxic activities on tumor and non-tumor cell lines. Their inhibitory effects on carbonic anhydrase isoenzymes also suggest potential applications in cancer therapy (Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been reported to have bioactive properties and target selectivity .
Action Environment
The influence of steric factors on biological activity has been investigated for compounds with a similar pyrrolidine ring structure .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-16-6-4-13(11-15(16)21-8-2-3-19(21)22)20-28(23,24)14-5-7-17-18(12-14)27-10-9-26-17/h4-7,11-12,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFLNYJNICZFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)



![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)
